3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazole
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Overview
Description
“3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazole” is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazole” typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Drug Development: The compound may serve as a lead compound for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Polymer Science: Applications in the synthesis of specialty polymers and resins.
Mechanism of Action
The mechanism of action of “3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazole” depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3,5-diphenyl-1H-pyrazole
- 3,5-bis(4-methylphenyl)-1H-pyrazole
- 3,5-bis(2,4-dimethylphenyl)-1H-pyrazole
Uniqueness
“3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazole” is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and potential applications. The presence of multiple methyl groups may enhance its lipophilicity and biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C26H26N2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2/c1-17-6-10-22(11-7-17)28-26(24-13-9-19(3)15-21(24)5)16-25(27-28)23-12-8-18(2)14-20(23)4/h6-16H,1-5H3 |
InChI Key |
GJWMCZOKXYIFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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